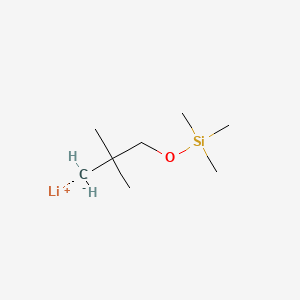
Lithium, (2,2-dimethyl-3-((trimethylsilyl)oxy-kappaO)propyl-kappaC)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium, (2,2-dimethyl-3-((trimethylsilyl)oxy-kappaO)propyl-kappaC)- is a monomeric organolithium complex. Organolithium compounds are widely used in organic synthesis due to their high reactivity and ability to form carbon-lithium bonds. This particular compound is notable for its unique structure, which includes a trimethylsilyl group, enhancing its stability and reactivity .
Preparation Methods
The synthesis of Lithium, (2,2-dimethyl-3-((trimethylsilyl)oxy-kappaO)propyl-kappaC)- typically involves the reaction of a lithium reagent with a suitable precursor. One common method is the reaction of lithium with 2,2-dimethyl-3-((trimethylsilyl)oxy)propyl chloride under anhydrous conditions. The reaction is usually carried out in an inert atmosphere to prevent the highly reactive lithium from reacting with moisture or oxygen .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Scientific Research Applications
Lithium, (2,2-dimethyl-3-((trimethylsilyl)oxy-kappaO)propyl-kappaC)- is used in various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of this compound involves the formation of a highly reactive lithium-carbon bond. This bond can undergo various transformations, including insertion into carbon-hydrogen bonds and activation of carbon-oxygen bonds. The molecular targets and pathways involved depend on the specific reaction conditions and the presence of other reagents .
Comparison with Similar Compounds
Similar compounds include other organolithium reagents such as:
Properties
CAS No. |
166256-98-0 |
|---|---|
Molecular Formula |
C8H19LiOSi |
Molecular Weight |
166.3 g/mol |
IUPAC Name |
lithium;(2-methanidyl-2-methylpropoxy)-trimethylsilane |
InChI |
InChI=1S/C8H19OSi.Li/c1-8(2,3)7-9-10(4,5)6;/h1,7H2,2-6H3;/q-1;+1 |
InChI Key |
CPKNRJLTXUFJST-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC(C)([CH2-])CO[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![potassium;2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-8-sulfonate;2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-8-sulfonic acid](/img/structure/B12677124.png)
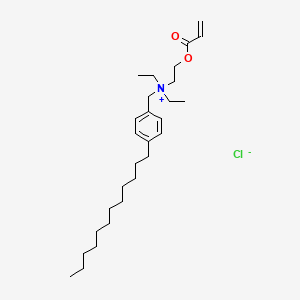
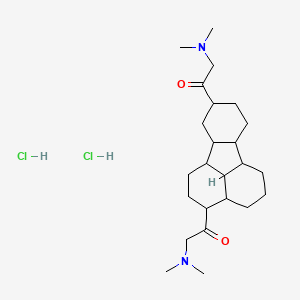
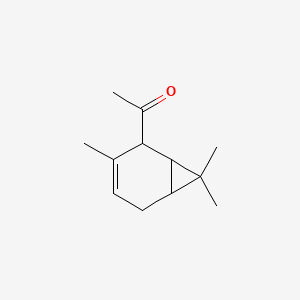
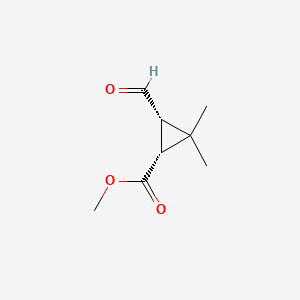
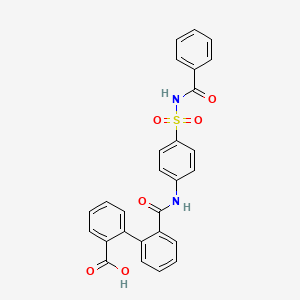

![4-[2-(Methylthio)ethyl]-2,5-dioxoimidazolidine-1,3-DI(propionohydrazide)](/img/structure/B12677165.png)

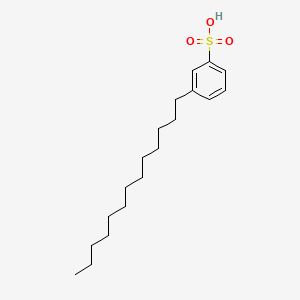
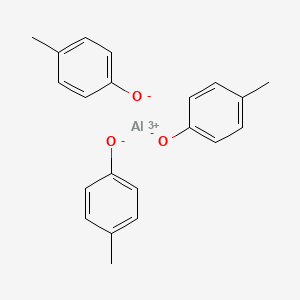
![Benzamide, N-[2-(4-nitrophenyl)ethyl]-](/img/structure/B12677188.png)
![4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol;2-piperazin-1-ylethanamine](/img/structure/B12677195.png)
